molecular formula C9H9ClO2S B1431244 1-Phenylcyclopropane-1-sulfonyl chloride CAS No. 1359655-41-6

1-Phenylcyclopropane-1-sulfonyl chloride

Cat. No.: B1431244
CAS No.: 1359655-41-6
M. Wt: 216.68 g/mol
InChI Key: LYYCQAQCTDHPOK-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-sulfonyl chloride (CAS: 1359655-41-6) is a specialized organosulfur compound with the molecular formula C₉H₉ClO₂S and a molecular weight of 216.69 g/mol . Its structure features a cyclopropane ring directly bonded to a sulfonyl chloride group (–SO₂Cl) and a phenyl substituent, creating a sterically hindered and electron-deficient core. This unique architecture makes it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications.

Key physicochemical properties include:

  • SMILES: C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl
  • InChIKey: LYYCQAQCTDHPOK-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 148.7 Ų ([M+H]⁺) to 163.3 Ų ([M+Na]⁺), indicating moderate steric bulkiness .

Properties

IUPAC Name

1-phenylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYCQAQCTDHPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359655-41-6
Record name 1-phenylcyclopropane-1-sulfonyl chloride
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Preparation Methods

Sulfonylation of Cyclopropane Derivatives Using Methanesulfonyl Chloride

One common approach to prepare sulfonyl chloride derivatives of cyclopropane involves the reaction of cyclopropane-containing intermediates with sulfonyl chlorides such as methanesulfonyl chloride under controlled temperature and base conditions.

  • Reaction Conditions:

    • Methanesulfonyl chloride is added slowly to a reaction mixture containing the cyclopropane intermediate at 25–30°C.
    • The mixture is stirred for approximately 3 hours at this temperature to ensure complete sulfonylation.
    • Suitable bases such as triethylamine or other organic/inorganic bases are used to neutralize the generated hydrochloric acid.
    • Polar aprotic solvents like dimethylformamide, dimethylacetamide, or ethers such as tetrahydrofuran are commonly employed to dissolve reactants and facilitate the reaction.
  • Example:

    • In a one-pot process for preparing (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide derivatives, methanesulfonyl chloride was slowly added to the reaction mixture at 25–30°C and stirred for 3 hours, yielding the corresponding methanesulfonate intermediate without isolation before further transformation.

Multi-Step Synthesis via Cyclopropanecarboxamide Intermediates

A detailed synthetic pathway involves:

  • Step a: Reaction of 2-phenylacetonitrile with (R)-epichlorohydrin in the presence of a suitable base (e.g., sodium hexamethyldisilazide) in tetrahydrofuran to form a cyano compound.
  • Step b: Hydrolysis of the cyano compound with sodium hydroxide in dimethyl sulfoxide followed by acid treatment to yield (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
  • Step c: Reaction of this intermediate with diethylamine and aluminum chloride in toluene to form (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide.
  • Step d: Sulfonylation of the hydroxymethyl group with methanesulfonyl chloride in the presence of triethylamine to give the methanesulfonate derivative.

This multi-step approach allows for precise stereochemical control and functional group transformations leading to the sulfonyl chloride derivative or related sulfonate esters.

Preparation of Cyclopropyl Sulfonyl Chlorides via Organolithium Reagents and Sulfonyl Chlorides

Another method involves the lithiation of cyclopropane sulfonamide precursors followed by reaction with sulfonyl chlorides:

  • Procedure:

    • A solution of cyclopropane sulfonic acid tert-butylamide is treated with butyllithium (BuLi) at low temperatures (-30°C to 0°C).
    • After lithiation, the mixture is reacted with sulfonyl chlorides such as 3-chloropropane sulfonyl chloride.
    • The reaction is typically carried out in solvents like tetrahydrofuran (THF) or toluene.
    • Subsequent acid-mediated cleavage of the tert-butyl group is performed using formic acid or a formic acid-water mixture at 60–100°C to yield the cyclopropyl sulfonamide.
  • Purification:

    • Residual formic acid is removed by co-evaporation with toluene.
    • Crystallization is performed from a toluene-ethanol mixture, with a preferred toluene:ethanol ratio greater than 3:1.
    • The product is obtained as colorless crystals with high purity (≥99% by GC area).

Summary Table of Preparation Methods

Method Key Reagents Conditions Solvents Notes Reference
Sulfonylation with Methanesulfonyl Chloride Methanesulfonyl chloride, triethylamine 25–30°C, 3 h DMF, THF, toluene One-pot process; intermediate not isolated
Multi-Step Synthesis via Cyclopropanecarboxamide 2-Phenylacetonitrile, (R)-epichlorohydrin, diethylamine, methanesulfonyl chloride Various (RT to reflux) THF, DMSO, toluene Precise stereochemical control
Lithiation and Sulfonyl Chloride Reaction BuLi, 3-chloropropane sulfonyl chloride, formic acid -30°C to 100°C THF, toluene Acid cleavage of t-butyl group; crystallization purification
Silver-Catalyzed Epoxide to Cyclopropane Silver catalyst, N-triftosylhydrazones 60°C, DCM Dichloromethane High yield, diastereoselective; potential for fluorinated derivatives

Detailed Research Findings and Analysis

  • The one-pot sulfonylation method offers operational simplicity and good yields, suitable for scale-up and industrial applications, especially when combined with subsequent transformations without isolation.
  • The multi-step synthetic route provides access to stereochemically defined intermediates, crucial for pharmaceutical applications where enantiopurity affects biological activity.
  • The lithiation approach followed by sulfonyl chloride reaction and acid cleavage is robust for preparing sulfonyl amides with high purity, employing standard purification techniques such as co-evaporation and crystallization.
  • The silver-catalyzed epoxide conversion represents an innovative catalytic method that could be adapted for synthesizing cyclopropane sulfonyl derivatives with fluorinated substituents, expanding the chemical space for medicinal chemistry.

Chemical Reactions Analysis

1-Phenylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonyl chlorides with different substituents.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl hydrides, and sulfonic acids.

Scientific Research Applications

Synthetic Applications

1-Phenylcyclopropane-1-sulfonyl chloride is primarily used as a sulfonylating agent in organic synthesis. Its ability to introduce sulfonyl groups into various substrates makes it valuable for creating sulfonamide derivatives, which are important in pharmaceuticals.

Case Study: Synthesis of Sulfonamides

A study demonstrated the synthesis of sulfonamides by coupling primary amines with sulfonyl chlorides, including this compound. The process involved the formation of stable sulfonamide bonds, which are crucial for developing new therapeutic agents. The synthesized compounds showed promising biological activities, highlighting the significance of this compound in drug development .

Biological Applications

The compound has been explored for its potential in biological research , particularly in protein chemistry.

Protein Labeling and Modification

This compound is utilized for protein labeling , allowing researchers to track and study protein interactions. Its application in Western blotting and protein purification techniques facilitates the analysis of protein functions and interactions within biological systems .

Medicinal Chemistry

In medicinal chemistry, the compound's role as an intermediate in drug synthesis is noteworthy. It serves as a building block for various bioactive molecules, contributing to the development of new drugs targeting diseases such as cancer and bacterial infections.

Case Study: Anticancer Therapeutics

Research has shown that sulfonamide derivatives synthesized using this compound exhibit significant binding affinities to drug targets associated with cancer. These derivatives were evaluated through molecular docking studies, revealing their potential as anticancer agents .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisSulfonylating agent for creating sulfonamidesSynthesis of novel anticancer drugs
Protein ChemistryProtein labeling and modificationWestern blotting and purification
Medicinal ChemistryIntermediate for bioactive molecule synthesisDevelopment of therapeutics

Mechanism of Action

The mechanism of action of 1-phenylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by their substituents and ring systems. Below is a detailed comparison of 1-phenylcyclopropane-1-sulfonyl chloride with structurally related compounds:

Structural and Molecular Comparison

Compound Name Molecular Formula MW (g/mol) Structure Type CAS Number Key Features
This compound C₉H₉ClO₂S 216.69 Cyclopropane + phenyl + –SO₂Cl 1359655-41-6 High steric hindrance; strained ring system
1-Methylcyclopropane-1-sulfonyl chloride C₄H₇ClO₂S 154.62 Cyclopropane + methyl + –SO₂Cl 923032-55-7 Smaller substituent; lower molecular weight
1,3-Benzodioxole-5-sulfonyl chloride C₇H₅ClO₄S 220.63 Fused benzodioxole + –SO₂Cl 115010-10-1 Electron-rich aromatic system; higher polarity
2-Phenylethane-1-sulfonyl chloride C₈H₉ClO₂S 204.68 Ethyl chain + phenyl + –SO₂Cl 4025-71-2 Flexible linker between aryl and –SO₂Cl
1-Propanesulfonyl chloride C₃H₇ClO₂S 142.60 Linear aliphatic + –SO₂Cl N/A Minimal steric hindrance; high reactivity
Hexane-1-sulfonyl chloride C₆H₁₃ClO₂S 184.69 Long aliphatic chain + –SO₂Cl N/A Lipophilic; suited for hydrophobic matrices

Reactivity and Stability Insights

  • Cyclopropane Derivatives: The strain in the cyclopropane ring of this compound increases its susceptibility to ring-opening reactions compared to non-cyclic analogs .
  • Aromatic vs. Aliphatic Systems :

    • 1,3-Benzodioxole-5-sulfonyl chloride exhibits higher polarity due to its oxygen-rich fused ring, favoring reactions in polar solvents .
    • Aliphatic sulfonyl chlorides (e.g., 1-propanesulfonyl chloride) demonstrate faster hydrolysis rates than aromatic derivatives due to reduced steric and electronic hindrance .
  • Steric Effects :

    • The rigid cyclopropane-phenyl framework in this compound may impede bulky nucleophiles, contrasting with the flexibility of 2-phenylethane-1-sulfonyl chloride, which allows better accessibility .

Biological Activity

1-Phenylcyclopropane-1-sulfonyl chloride (CAS No. 1359655-41-6) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H9ClO2S
  • Molecular Weight : 216.69 g/mol
  • SMILES Notation : O=S(=O)(Cl)C1(C2=CC=CC=C2)CC1

The compound features a cyclopropane ring bonded to a phenyl group and a sulfonyl chloride functional group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, including enzymes and receptors. This property is significant in the context of enzyme inhibition and modulation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can react with amino acid residues in active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant for targets involved in cancer and inflammatory diseases.
  • Receptor Binding : The compound may interact with various receptors, affecting signal transduction pathways that regulate cellular functions.

Antitumor Activity

Research has demonstrated that derivatives of sulfonyl chlorides, including this compound, exhibit antitumor properties by inhibiting specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit lysine-specific demethylase 1 (LSD1), which is overexpressed in several cancers.

CompoundTarget EnzymeIC50 (μM)Reference
This compoundLSD1TBD
TranylcypromineLSD10.571
Various sulfonamidesHDACsTBD

Enzyme Inhibition Studies

In vitro studies have assessed the inhibitory effects of this compound on various enzymes. The results indicate that it can significantly inhibit LSD1 activity, which plays a crucial role in epigenetic regulation and cancer cell proliferation.

Study on Antitumor Efficacy

A notable study investigated the efficacy of LSD1 inhibitors, including derivatives related to this compound, in colorectal cancer models. The findings highlighted the compound's potential to suppress tumor growth by modulating key signaling pathways associated with cancer metastasis.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-phenylcyclopropane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves sulfonation of a cyclopropane precursor. A common approach is the reaction of 1-phenylcyclopropane with chlorosulfonic acid under controlled conditions. Key optimization parameters include:

  • Temperature: Maintain temperatures between 0–5°C to minimize side reactions (e.g., ring-opening) .
  • Solvent choice: Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the sulfonyl chloride group .
  • Catalyst loading: Catalytic amounts of pyridine can enhance sulfonation efficiency by neutralizing HCl byproducts .
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress using TLC with UV visualization .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm). The sulfonyl group deshields adjacent protons, shifting signals upfield .
    • ¹³C NMR: Confirm the sulfonyl chloride carbon (δ ~55–60 ppm) and cyclopropane carbons (δ ~15–25 ppm) .
  • FT-IR: Detect characteristic S=O stretching vibrations (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹) .
  • HPLC: Use a C18 column with acetonitrile/water mobile phase to assess purity (>95% by area under the curve) .

Advanced: How does the cyclopropane ring’s strain influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer:
The cyclopropane ring’s angle strain increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the phenyl group may reduce accessibility. Key considerations:

  • Kinetic studies: Compare reaction rates with non-cyclopropane analogs (e.g., benzenesulfonyl chloride) to quantify strain effects .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize the cyclopropane ring .
  • Substituent analysis: Electron-withdrawing groups on the phenyl ring further activate the sulfonyl chloride .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, stability) across studies?

Answer:

  • Controlled replication: Repeat experiments under identical conditions (solvent, purity, instrumentation) to verify reproducibility .
  • Environmental factors: Assess hygroscopicity and thermal stability. For example, moisture exposure can hydrolyze sulfonyl chlorides, altering observed melting points .
  • Advanced characterization: Use differential scanning calorimetry (DSC) to resolve ambiguous melting points and thermogravimetric analysis (TGA) to evaluate decomposition thresholds .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors .
  • Spill management: Neutralize spills with sodium bicarbonate and collect residues in chemical waste containers. Avoid water to prevent exothermic reactions .
  • Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prolong shelf life .

Advanced: What strategies mitigate side reactions during derivatization of this compound in peptide coupling?

Answer:

  • Temperature control: Perform reactions at –10°C to slow competing hydrolysis .
  • Activating agents: Use Hünig’s base (DIPEA) to scavenge HCl and stabilize intermediates .
  • Protecting groups: Temporarily block reactive sites (e.g., amines) with tert-butoxycarbonyl (Boc) groups to direct sulfonylation selectivity .

Basic: How can researchers validate the absence of hydrolysis products in synthesized batches?

Answer:

  • Chromatographic analysis: Use reverse-phase HPLC with a UV detector (λ = 254 nm). Hydrolysis products (e.g., sulfonic acids) elute earlier due to higher polarity .
  • Mass spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode detects sulfonate anions (m/z corresponding to [M-H]⁻) .
  • Titration: Quantify free chloride ions via argentometric titration to assess hydrolysis extent .

Advanced: What computational methods predict the reactivity of this compound in novel reaction pathways?

Answer:

  • DFT calculations: Model transition states to predict regioselectivity in nucleophilic attacks. Focus on Fukui indices to identify electrophilic hotspots .
  • Molecular dynamics (MD): Simulate solvent effects on reaction kinetics, particularly in aqueous-organic mixtures .
  • Benchmarking: Validate computational results against experimental kinetic data from stopped-flow spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclopropane-1-sulfonyl chloride
Reactant of Route 2
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1-Phenylcyclopropane-1-sulfonyl chloride

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